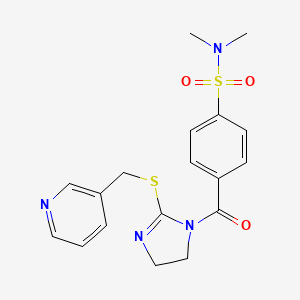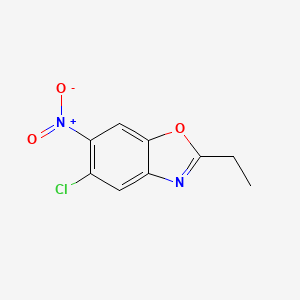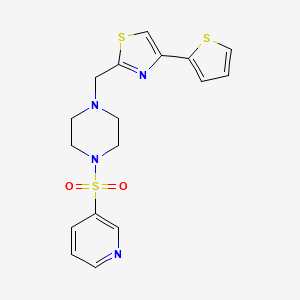
N,N-dimethyl-4-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications
The dimethyl derivatives of various imidazolinone herbicides, including structures related to N,N-dimethyl-4-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide, have been synthesized for use in developing efficient gas chromatographic methods. These methods are designed for the trace level analysis of imidazolinone herbicides in matrices such as water, soybeans, and soil, highlighting the compound's utility in enhancing analytical techniques for environmental monitoring and agricultural chemistry (Anisuzzaman et al., 2000).
Photodynamic Therapy
Research into the photophysical and photochemical properties of zinc(II) phthalocyanines substituted with benzenesulfonamide units has demonstrated their potential as photosensitizers in photodynamic therapy, an alternative cancer treatment. These studies have focused on compounds with structural similarities to this compound. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them suitable candidates for Type II photosensitizers, offering new avenues for cancer treatment (Pişkin et al., 2020).
Bioactive Compound Synthesis
The synthesis of benzenesulfonamide-substituted imidazoles and their evaluation as transforming growth factor-beta type 1 receptor kinase inhibitors underscore the compound's relevance in therapeutic research. These derivatives have shown significant inhibitory activity in cell-based assays, pointing to their potential in treating diseases associated with TGF-beta signaling pathways. This research area exemplifies the compound's application in the development of novel pharmaceutical agents (Kim et al., 2009).
Environmental and Biological Sensing
A novel design of reaction-based fluorescent probes utilizing structures akin to this compound has been developed for the discrimination of thiophenols over aliphatic thiols. These probes, featuring intramolecular charge transfer pathways, offer high selectivity and sensitivity, underlining the compound's utility in chemical, biological, and environmental sciences for detecting relevant toxic and biologically active thiols (Wang et al., 2012).
Future Directions
The future directions for research on “N,N-dimethyl-4-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide” and similar compounds likely involve further exploration of their potential applications in drug discovery and development, given the broad range of biological activities exhibited by imidazole derivatives .
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-21(2)27(24,25)16-7-5-15(6-8-16)17(23)22-11-10-20-18(22)26-13-14-4-3-9-19-12-14/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRSRPFHUPYRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2540093.png)

![3-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2540100.png)
![2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2540103.png)
![(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2540104.png)
![N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![(E)-2-(2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2540109.png)

![N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540112.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2540116.png)
